4-(Phenylsulfanylmethyl)aniline;hydrochloride
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Overview
Description
4-(Phenylsulfanylmethyl)aniline;hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a phenylsulfanyl group attached to the methyl group of an aniline moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfanylmethyl)aniline typically involves the reaction of aniline with a phenylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where aniline reacts with a phenylsulfanyl methyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of 4-(Phenylsulfanylmethyl)aniline;hydrochloride may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or other purification techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfanylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like zinc dust and hydrochloric acid or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(Phenylsulfanylmethyl)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfanylmethyl)aniline;hydrochloride involves its interaction with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylsulfanyl)methyl aniline
- 2-(Phenylsulfanyl)methyl aniline
- 4-(Phenylsulfanyl)aniline
Uniqueness
4-(Phenylsulfanylmethyl)aniline;hydrochloride is unique due to the presence of both the phenylsulfanyl and aniline moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
87740-20-3 |
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Molecular Formula |
C13H14ClNS |
Molecular Weight |
251.78 g/mol |
IUPAC Name |
4-(phenylsulfanylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C13H13NS.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h1-9H,10,14H2;1H |
InChI Key |
AUMZTLVGYDRWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
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